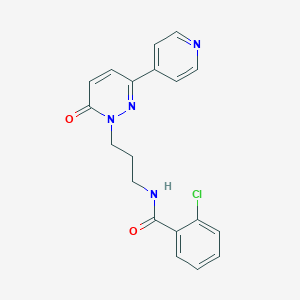
2-chloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide is a chemical compound with potential applications in scientific research. It is a pyridazinone derivative that has been synthesized through a multi-step process involving several chemical reactions. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
Novel pyridine and fused pyridine derivatives have been synthesized for potential biological applications. For instance, a series of compounds have been prepared, starting from specific pyridine-carbonitrile derivatives, which were then treated with various reagents to afford triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, they exhibited antimicrobial and antioxidant activity, indicating their potential in medical and pharmacological research (Flefel et al., 2018).
Antimicrobial Evaluation
Some newly synthesized thienopyrimidine derivatives underwent reaction with heteroaromatic o-aminonitrile to form various compounds. These derivatives exhibited pronounced antimicrobial activity, demonstrating the compound's potential for developing new antimicrobial agents (Bhuiyan et al., 2006).
Anti-inflammatory Activity
Research into heterocyclic compounds fused to a thiophene moiety using citrazinic acid as a synthon has led to the synthesis of pyridines, pyrimidinones, and oxazinones with significant anti-inflammatory activity. This work underlines the therapeutic potential of such compounds in treating inflammation-related disorders (Amr et al., 2007).
Antimicrobial Agents Synthesis
Chiral linear and macrocyclic bridged pyridines, synthesized from pyridine-dicarbonyl dichloride, have been explored for their antimicrobial properties. These compounds underscore the role of structural design in enhancing antimicrobial efficacy, providing a pathway for new drug discovery (Al-Salahi et al., 2010).
Corrosion Inhibition
Pyridazine derivatives have been investigated for their inhibitory effect on the corrosion of mild steel in acidic environments. This research highlights the compound's utility in industrial applications, protecting materials from corrosion through chemical interactions (Mashuga et al., 2017).
Propriétés
IUPAC Name |
2-chloro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-16-5-2-1-4-15(16)19(26)22-10-3-13-24-18(25)7-6-17(23-24)14-8-11-21-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAIPQKXUMSPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


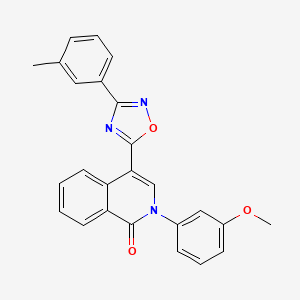
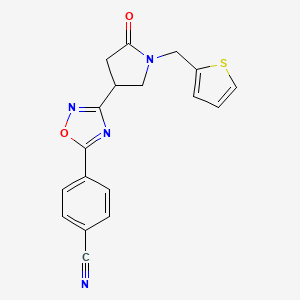
![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)
![2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide](/img/structure/B2822449.png)
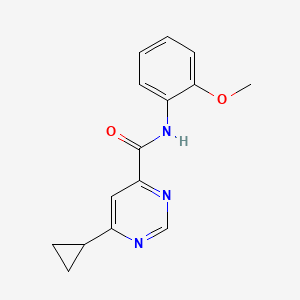
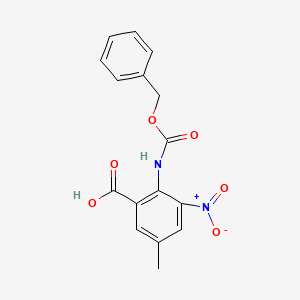
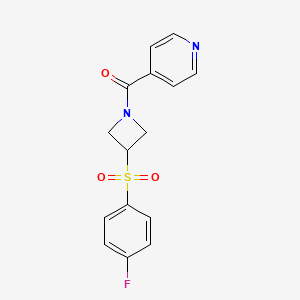

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)



![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)